6-Amino-3-phenylquinazolin-4-one
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Overview
Description
6-Amino-3-phenylquinazolin-4-one is a heterocyclic organic compound belonging to the quinazoline family. This compound has garnered significant attention due to its potential therapeutic and industrial applications. Quinazolinones, including this compound, are known for their diverse biological activities, making them valuable in various fields of research and industry .
Mechanism of Action
Target of Action
The primary targets of 6-Amino-3-phenylquinazolin-4-one are currently unknown. This compound belongs to the quinazolinone family, which has been associated with a wide range of pharmacological activities . .
Biochemical Pathways
Quinazolinones have been found to exhibit a wide range of biological activities, including analgesic, anti-inflammatory, diuretic, anticonvulsant, and anticancer effects . .
Result of Action
Given the diverse biological activities associated with quinazolinones, it is plausible that this compound could have multiple effects at the molecular and cellular levels .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as light, temperature, and exposure to other chemicals can affect gene expression and, consequently, the action of a compound . .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Amino-3-phenylquinazolin-4-one typically involves a multi-step process. One common method includes the condensation of 3(H)-quinazolin-4-one with anthranilic acid and formamide in a 1:3 ratio. This is followed by nitration to introduce a nitro group at position 6, which is subsequently reduced using stannous chloride (SnCl₂·2H₂O) to yield 6-amino-3(H)-quinazolin-4-one .
Industrial Production Methods: Industrial production methods for this compound often involve optimizing the reaction conditions to achieve higher yields and purity. This may include the use of advanced catalysts and solvents to facilitate the reactions efficiently .
Chemical Reactions Analysis
Types of Reactions: 6-Amino-3-phenylquinazolin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives.
Reduction: Reduction reactions can modify the functional groups on the quinazoline ring.
Substitution: The amino group at position 6 can participate in nucleophilic substitution reactions
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Stannous chloride (SnCl₂·2H₂O) is frequently used as a reducing agent.
Substitution: Acylation reactions often use acetic anhydride or propionic acid under acidic conditions.
Major Products: The major products formed from these reactions include various substituted quinazolinone derivatives, which exhibit different biological activities .
Scientific Research Applications
6-Amino-3-phenylquinazolin-4-one has a wide range of scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex quinazoline derivatives.
Biology: The compound is studied for its potential antimicrobial and antifungal properties.
Medicine: Quinazolinone derivatives, including this compound, are investigated for their anticancer, anti-inflammatory, and anticonvulsant activities.
Industry: The compound is used in the development of pharmaceuticals and agrochemicals
Comparison with Similar Compounds
3-Phenylquinazolin-4-one: Similar in structure but lacks the amino group at position 6.
6-Nitro-3-phenylquinazolin-4-one: Contains a nitro group instead of an amino group at position 6.
6-Acylamino-3-phenylquinazolin-4-one: Features an acylamino group at position 6
Uniqueness: 6-Amino-3-phenylquinazolin-4-one is unique due to its specific substitution pattern, which imparts distinct biological activities. The presence of the amino group at position 6 enhances its potential as a versatile intermediate for further chemical modifications and the development of novel therapeutic agents .
Properties
IUPAC Name |
6-amino-3-phenylquinazolin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O/c15-10-6-7-13-12(8-10)14(18)17(9-16-13)11-4-2-1-3-5-11/h1-9H,15H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXBJSPIUCJXVCV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=NC3=C(C2=O)C=C(C=C3)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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